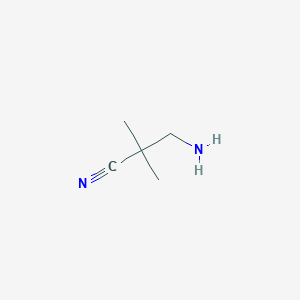

3-Amino-2,2-dimethylpropanenitrile

Overview

Description

3-Amino-2,2-dimethylpropanenitrile is a chemical compound with the CAS Number: 67744-70-1 . It has a molecular weight of 98.15 and its IUPAC name is 3-amino-2,2-dimethylpropanenitrile .

Synthesis Analysis

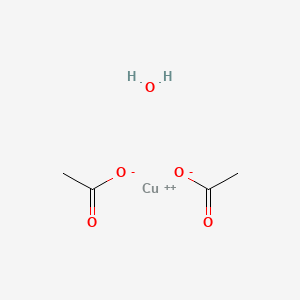

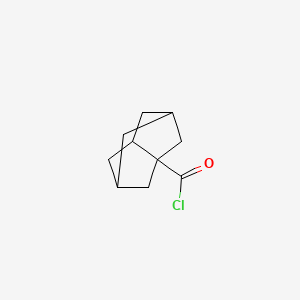

The synthesis of 3-Amino-2,2-dimethylpropanenitrile involves a reaction of 3-amino-2,2-dimethylpropionamide with thionyl chloride in ethylenedichloride, which is then refluxed at 75-80 C for a period of 5 hrs . The reaction mixture is concentrated to remove excess thionyl chloride and the residue is diluted with dichloromethane and washed with saturated sodium hydrogen carbonate solution .Molecular Structure Analysis

The InChI Code of 3-Amino-2,2-dimethylpropanenitrile is 1S/C5H10N2/c1-5(2,3-6)4-7/h3,6H2,1-2H3 . The InChI key is VFJGAQNGDVAFIC-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, such as 3-Amino-2,2-dimethylpropanenitrile, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications

Amino Acids in Agriculture and Medicine

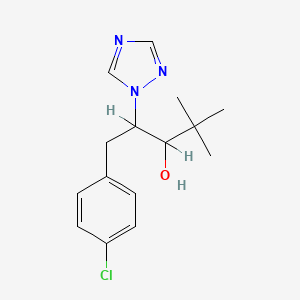

A comprehensive review of amino-1,2,4-triazoles, which are basic raw materials in the fine organic synthesis industry, highlights their long-standing use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. These substances play significant roles in agriculture for creating plant protection products like insecticides and fungicides, and in medicine for developing antimicrobial and cardiological drugs (Nazarov et al., 2021).

Environmental Applications and Nitrogen Management

In environmental sciences, nitrogen-containing compounds like amino and azo compounds are of interest due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective for the mineralization of these compounds, enhancing treatment schemes for nitrogenous waste in water. This highlights the global concern for managing toxic and hazardous amino-compounds and their degradation products in aquatic environments (Bhat & Gogate, 2021).

Nitrogen Management in Agriculture

The challenge of balancing nitrogen for optimum plant growth while minimizing nitrate leaching into water resources has led to improved nitrogen management strategies in agriculture. Research has suggested that practices such as improved timing of nitrogen application, diversifying crop rotations, and using nitrification inhibitors can significantly reduce nitrate loss through drainage, contributing to environmental sustainability (Dinnes et al., 2002).

Biomedical Applications of Amino Acid-Based Polymers

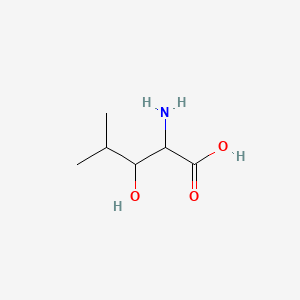

In the biomedical field, polymers constructed from amino acid building blocks are explored for their biocompatibility, biodegradability, and potential as drug delivery vehicles. Such polymers, especially those based on L-lysine, L-glutamic acid, and L-aspartic acid, are investigated for their use in delivering genes and drugs, showcasing the versatility of amino acid derivatives in advanced medical applications (Thompson & Scholz, 2021).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, which can be synthesized from 3-Amino-2,2-dimethylpropanenitrile, is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

properties

IUPAC Name |

3-amino-2,2-dimethylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2,3-6)4-7/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJGAQNGDVAFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296878 | |

| Record name | 3-Amino-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2-dimethylpropanenitrile | |

CAS RN |

67744-70-1 | |

| Record name | 3-Amino-2,2-dimethylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67744-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

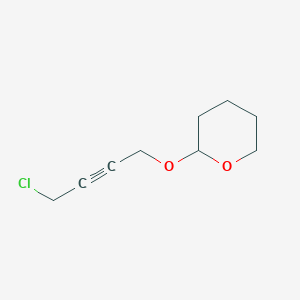

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)